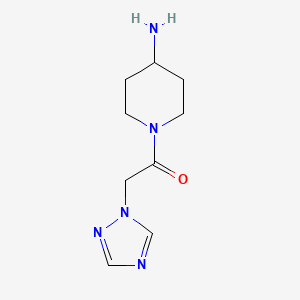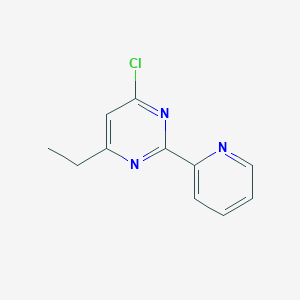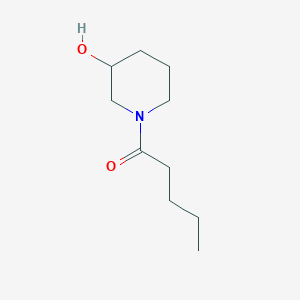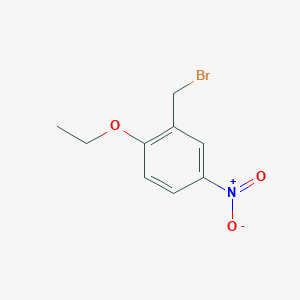![molecular formula C9H9N3O4S2 B1462733 3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 1153942-75-6](/img/structure/B1462733.png)
3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid
Übersicht
Beschreibung
“3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1153942-75-6 . It has a molecular weight of 287.32 . The IUPAC name for this compound is 3-{[(1-methyl-1H-pyrazol-4-yl)amino]sulfonyl}-2-thiophenecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O4S2/c1-12-5-6(4-10-12)11-18(15,16)7-2-3-17-8(7)9(13)14/h2-5,11H,1H3,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 287.32 . The InChI code for this compound is 1S/C9H9N3O4S2/c1-12-5-6(4-10-12)11-18(15,16)7-2-3-17-8(7)9(13)14/h2-5,11H,1H3,(H,13,14) .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Potential Therapeutic Agent
This compound has been explored for its potential use as a therapeutic agent. Its structure suggests it could be useful in the design of drugs targeting various diseases. For instance, derivatives of this compound have been investigated for their role as γ-secretase modulators . These are important in Alzheimer’s disease research, as γ-secretase is an enzyme involved in the production of amyloid-beta peptides, which are implicated in the disease’s pathology.
Cancer Treatment: JAK2 Inhibition
The compound’s ability to act as a JAK2 inhibitor is significant for myeloproliferative disorders therapy . JAK2 is a kinase that, when mutated, can lead to various types of blood cancers. Inhibitors of JAK2 can help manage these conditions by controlling cell proliferation.
Anti-Fibrotic Applications: TGF-β1 and Active A Signaling Inhibitors
Research has also looked into the use of this compound in anti-fibrotic therapies, particularly as inhibitors of TGF-β1 and active A signaling . These pathways are crucial in the development of fibrosis, and their inhibition could lead to treatments for diseases like systemic sclerosis and liver cirrhosis.
Oncology: c-Met Kinase Inhibition
The compound has been studied for its potential as an inhibitor of c-Met kinase , which is relevant in the context of cancer treatment . c-Met is a protein that, when overexpressed or mutated, can lead to tumor growth and metastasis. Inhibitors of c-Met kinase can therefore be valuable in oncology.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Zukünftige Richtungen
While specific future directions for this compound are not available in the retrieved data, pyrazole derivatives have attracted attention due to their interesting pharmacological properties . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . This suggests potential future research directions in these areas.
Eigenschaften
IUPAC Name |
3-[(1-methylpyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S2/c1-12-5-6(4-10-12)11-18(15,16)7-2-3-17-8(7)9(13)14/h2-5,11H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBPPZUTSBIQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NS(=O)(=O)C2=C(SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462653.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462654.png)
![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1462657.png)



![1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine](/img/structure/B1462663.png)



![6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1462669.png)
![N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B1462670.png)
